molecular formula C10H9F3O3 B13571998 2-Hydroxy-3-[2-(trifluoromethyl)phenyl]propanoic acid

2-Hydroxy-3-[2-(trifluoromethyl)phenyl]propanoic acid

Cat. No.: B13571998
M. Wt: 234.17 g/mol
InChI Key: ZLJXQEKUIKKQIU-UHFFFAOYSA-N
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Description

2-Hydroxy-3-[2-(trifluoromethyl)phenyl]propanoic acid is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a propanoic acid moiety. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-3-[2-(trifluoromethyl)phenyl]propanoic acid typically involves the reaction of 2-(trifluoromethyl)benzaldehyde with malonic acid in the presence of a base, followed by decarboxylation and subsequent hydrolysis. The reaction conditions often include the use of solvents such as ethanol or methanol, and the process is carried out under reflux conditions to ensure complete reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient catalytic processes to enhance yield and reduce production costs. Catalysts such as palladium or platinum may be employed to facilitate the reaction, and continuous flow reactors can be used to optimize reaction times and improve scalability.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3-[2-(trifluoromethyl)phenyl]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.

    Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of 2-oxo-3-[2-(trifluoromethyl)phenyl]propanoic acid.

    Reduction: Formation of 2-hydroxy-3-[2-(trifluoromethyl)phenyl]propanol.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Hydroxy-3-[2-(trifluoromethyl)phenyl]propanoic acid finds extensive applications in various fields:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 2-Hydroxy-3-[2-(trifluoromethyl)phenyl]propanoic acid exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-3-(trifluoromethyl)phenylboronic acid
  • 3-[2-(trifluoromethyl)phenyl]propanoic acid
  • 2-Hydroxy-2-(trifluoromethyl)propionic acid

Uniqueness

2-Hydroxy-3-[2-(trifluoromethyl)phenyl]propanoic acid is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties. The presence of both a hydroxyl and a trifluoromethyl group on the phenyl ring allows for versatile chemical modifications and applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C10H9F3O3

Molecular Weight

234.17 g/mol

IUPAC Name

2-hydroxy-3-[2-(trifluoromethyl)phenyl]propanoic acid

InChI

InChI=1S/C10H9F3O3/c11-10(12,13)7-4-2-1-3-6(7)5-8(14)9(15)16/h1-4,8,14H,5H2,(H,15,16)

InChI Key

ZLJXQEKUIKKQIU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC(C(=O)O)O)C(F)(F)F

Origin of Product

United States

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